oligomycin A -

oligomycin A

Catalog Number: EVT-8201636
CAS Number:
Molecular Formula: C45H74O11
Molecular Weight: 791.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oligomycin A is an oligomycin with formula C45H74011. An inhibitor of mitochondrial F1FO ATP synthase that induces apoptosis in a variety of cell types and exhibits antifungal, antitumour, and nematicidal activities, but its clinical application has been limited by poor solubility in water and other biocompatible solvents. It has a role as an EC 3.6.3.14 (H(+)-transporting two-sector ATPase) inhibitor, an antineoplastic agent and a nematicide. It is a diketone, a pentol, an antibiotic antifungal agent and an oligomycin.
Source and Classification

Oligomycin A is derived from Streptomyces avermitilis, a species known for its ability to produce various antibiotics. Its classification falls under macrolide antibiotics, which are characterized by a large lactone ring structure. Oligomycin A specifically inhibits ATP synthase, making it vital in studies related to mitochondrial function and energy metabolism .

Synthesis Analysis

The synthesis of oligomycin A involves several steps, primarily focusing on fermentation and extraction processes. The compound is typically produced by culturing Streptomyces avermitilis in a suitable growth medium.

  1. Fermentation: The bacteria are grown in a nutrient-rich medium, allowing them to produce oligomycin A.
  2. Extraction: Following fermentation, oligomycin A is extracted using organic solvents such as acetone and hexane. The extraction process may involve several steps to ensure purity.
  3. Purification: After extraction, purification is achieved through crystallization techniques. For instance, oligomycin A can be crystallized from mixtures of solvents like hexane and dichloromethane to yield high-purity samples .

Recent advancements have also explored synthetic analogs of oligomycin A, such as 33-dehydrooligomycin A, which are synthesized using methods like Kornblum oxidation. This involves treating precursors with dimethyl sulfoxide and triethylamine under controlled temperature conditions .

Molecular Structure Analysis

Oligomycin A has a complex molecular structure characterized by a large macrolide ring.

  • Molecular Formula: C27H44O9
  • Molecular Weight: Approximately 492.64 g/mol
  • Structural Features: The molecule contains multiple hydroxyl groups and a unique side chain that contributes to its biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of oligomycin A. The presence of specific functional groups and the arrangement of atoms are critical for understanding its mechanism of action .

Chemical Reactions Analysis

Oligomycin A participates in various chemical reactions primarily related to its interaction with ATP synthase:

  1. Inhibition of ATP Synthase: Oligomycin A binds to the F0 subunit of ATP synthase, blocking proton translocation across the mitochondrial membrane, which inhibits ATP production.
  2. Reactivity with Hydroxyl Groups: The hydroxyl groups in oligomycin A can undergo various chemical modifications, leading to derivatives with altered biological properties.

Research has also indicated that structural modifications can enhance or reduce the compound's antimicrobial efficacy against various pathogens .

Mechanism of Action

The mechanism of action of oligomycin A primarily involves its role as an inhibitor of ATP synthase:

  • Binding Site: Oligomycin A binds specifically to the c-ring of ATP synthase, obstructing proton flow necessary for ATP synthesis.
  • Consequences: This inhibition leads to reduced ATP levels within cells, affecting cellular metabolism and energy-dependent processes. Additionally, oligomycin A has been shown to induce apoptosis in certain cancer cell lines due to energy depletion .

Studies have demonstrated that oligomycin A's effectiveness varies among different cell types, highlighting its potential for targeted therapeutic applications .

Physical and Chemical Properties Analysis

Oligomycin A exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Oligomycin A is sensitive to light and should be stored in dark conditions to maintain stability.

These properties are crucial for its handling in laboratory settings and influence its application in biochemical research .

Applications

Oligomycin A has diverse applications in scientific research:

  1. Biochemical Research: Used extensively in studies investigating mitochondrial function and bioenergetics due to its ability to inhibit ATP synthesis.
  2. Cancer Research: Investigated for its potential use as an anticancer agent by inducing apoptosis through energy depletion mechanisms.
  3. Microbiology: Employed in studies examining microbial resistance mechanisms due to its antibiotic properties against certain bacterial strains.
Mechanistic Basis of ATP Synthase Inhibition

Structural Determinants of FO Subunit Interaction

Oligomycin A binds specifically to the FO sector of mitochondrial adenosine triphosphate (ATP) synthase, forming a high-affinity complex with the c-subunit ring. Crystallographic studies at 1.9 Å resolution reveal that oligomycin A occupies a surface site bridging two adjacent c-subunit molecules (designated chains N and O in yeast structures). This binding pocket comprises:

  • Glu59 residue: The essential carboxylate group (helix 2) forms a hydrogen bond with oligomycin A’s ester carbonyl oxygen (O36) via a bridging water molecule, locking it in a semi-closed conformation [1].
  • Hydrophobic interactions: Oligomycin A buries 345 Ų of hydrophobic surface area, primarily contacting residues Ala56, Leu57, Ala60, Leu63, and Phe64. Phe64 engages in π-π stacking with oligomycin A’s C2-C3 double-bond system [1].
  • Conservation patterns: Residues forming the binding site are 100% conserved between yeast and humans but diverge significantly in bacterial homologs, explaining oligomycin A’s selective toxicity toward eukaryotes [1] [5].

Table 1: Key Residues in the FO c-Subunit Oligomycin A Binding Site

ResidueInteraction TypeFunctional Consequence
Glu59H-bond (via water)Stabilizes protonated state; blocks aqueous access
Phe64π-π stackingAnchors macrocyclic ring
Ala56/Leu63Van der WaalsCreates hydrophobic binding cleft
Leu57H-bond acceptorCoordinates water molecule near Glu59

Notably, oligomycin A binding induces conformational shifts in Leu63 and Phe64 side chains, enlarging a crevice to accommodate oligomycin A’s propanol group. This rearrangement minimally disturbs the c-ring backbone (root mean square deviation = 0.21 Å) but critically occludes the proton translocation path [1] [8].

Proton Channel Blockade and Rotational Coupling Disruption

Oligomycin A inhibits ATP synthase by physically obstructing proton flow through the FO channel and decoupling proton translocation from rotational catalysis:

  • Proton access blockade: The macrocyclic ring shields Glu59 from the aqueous matrix environment, preventing protonation/deprotonation cycles essential for torque generation. Molecular dynamics simulations confirm dehydration of the Glu59 microenvironment upon oligomycin A binding [1] [9].
  • Rotational arrest: By immobilizing the c-ring relative to subunit a, oligomycin A prevents the sequential protonation events driving c-ring rotation. Cryo-electron microscopy structures show oligomycin A-bound c-rings adopt symmetric, rotationally locked states [1] [7].
  • Energetic consequences: Inhibition increases the protonmotive force (Δp) to >200 mV, collapsing electron transport chain activity due to thermodynamic backpressure. This reduces oxygen consumption rate by up to 94% in coupled mitochondria [6] [9].

Table 2: Effects of Oligomycin A on Proton Conductance in Submitochondrial Particles

ConditionProton Conductance Rate (H⁺/min/mg protein)Inhibition (%)
Control580 ± 420
+ Oligomycin A (5 μM)89 ± 1185
+ FCCP (uncoupler)2200 ± 190-279*

*Negative value indicates stimulation [9].

Paradoxically, oligomycin A also reduces passive proton leakage across the inner mitochondrial membrane by 30–40%, a phenomenon contributing to its “coupling” effect on oxidative phosphorylation in damaged membranes [9].

Modulation of Mitochondrial Uncoupling Mechanisms

Oligomycin A exhibits context-dependent interactions with mitochondrial permeability pathways:

  • Permeability transition pore (PTP) modulation: Oligomycin A amplifies PTP opening sensitivity to matrix calcium in dimeric ATP synthase complexes. This occurs via structural propagation from FO to the oligomycin sensitivity-conferring protein (OSCP), which recruits cyclophilin D—a key PTP inducer. Benzodiazepine 423, which binds OSCP, mimics this sensitization [5] [7].
  • Induced proton uncoupling: At submaximal concentrations (0.25–5 μM), oligomycin A triggers delayed proton uncoupling in intact cells. In HepG2 hepatocarcinoma cells, oxygen consumption rate recovers to 80–90% of baseline within 30 minutes post-inhibition. This uncoupling:
  • Is resistant to cyclosporin A (a classical PTP inhibitor)
  • Requires intact glucose metabolism (reversed by 2-deoxyglucose)
  • Displays kinetics distinct from classical PTP, suggesting a novel proton leak mechanism [6].
  • Adenine nucleotide translocator interaction: Pretreatment with bongkrekic acid (an adenine nucleotide translocator inhibitor) blocks oligomycin A-induced uncoupling, implying dependence on adenine nucleotide translocator conformational states. However, bongkrekic acid fails to reverse established uncoupling [6] [9].

Table 3: Comparative Uncoupling Mechanisms in Mitochondria

ParameterClassical PTPOligomycin A-Induced Uncoupling
OnsetSecondsMinutes-hours
CsA SensitivityYesNo
Proton Flux>5000 H⁺/min300–800 H⁺/min
Calcium DependenceAbsoluteMinimal
Bongkrekic Acid EffectInhibitoryPreventive only

These phenomena position oligomycin A not merely as an inhibitor but as a modulator of cristae ultrastructure and bioenergetic stress responses, with implications for targeting cancer cell metabolism [5] [6].

Properties

Product Name

oligomycin A

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

Molecular Formula

C45H74O11

Molecular Weight

791.1 g/mol

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1

InChI Key

MNULEGDCPYONBU-AWJDAWNUSA-N

SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomeric SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

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